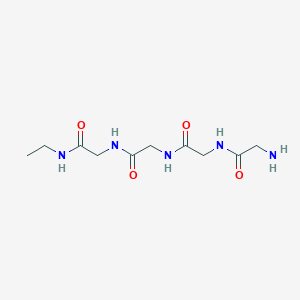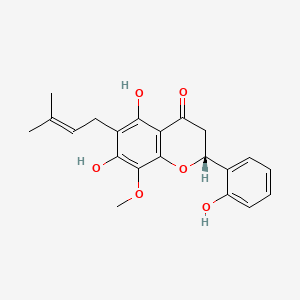
Dioflorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioflorin is a flavanone compound isolated from the roots of the plant Dioclea grandiflora. It has the chemical structure 5,7,20-trihydroxy-8-methoxy-6-(3-methyl-2-butenyl)flavanone . This compound is known for its various pharmacological properties, including antinociceptive effects, which make it a subject of interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioflorin involves the isolation of the compound from the roots of Dioclea grandiflora. The process typically includes the extraction of the plant material using solvents such as chloroform and ethanol . The extracts are then subjected to chromatographic techniques to isolate this compound along with other flavonoids .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through the extraction and isolation from natural sources, specifically the roots of Dioclea grandiflora .
Analyse Chemischer Reaktionen
Types of Reactions
Dioflorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dioflorin has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of dioflorin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in pain perception and inflammation . The compound’s antinociceptive effects are attributed to its ability to inhibit the transmission of nociceptive signals to the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Dioflorin is compared with other similar flavonoid compounds, such as:
Dioclein: Another flavanone isolated from Dioclea grandiflora with similar pharmacological properties.
Dioclenol: A flavanonol with a structure similar to this compound, known for its analgesic effects.
Agrandol: A flavanone with antinociceptive properties, similar to this compound.
This compound is unique due to its specific chemical structure and the presence of the 3-methyl-2-butenyl group, which contributes to its distinct pharmacological activities .
Eigenschaften
CAS-Nummer |
204127-54-8 |
|---|---|
Molekularformel |
C21H22O6 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2R)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)8-9-13-18(24)17-15(23)10-16(12-6-4-5-7-14(12)22)27-20(17)21(26-3)19(13)25/h4-8,16,22,24-25H,9-10H2,1-3H3/t16-/m1/s1 |
InChI-Schlüssel |
DWICVFARTYFNMY-MRXNPFEDSA-N |
Isomerische SMILES |
CC(=CCC1=C(C2=C(C(=C1O)OC)O[C@H](CC2=O)C3=CC=CC=C3O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C2=C(C(=C1O)OC)OC(CC2=O)C3=CC=CC=C3O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


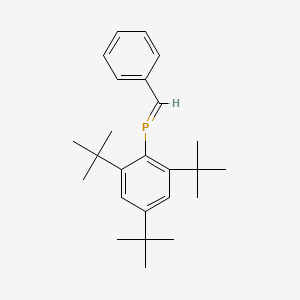

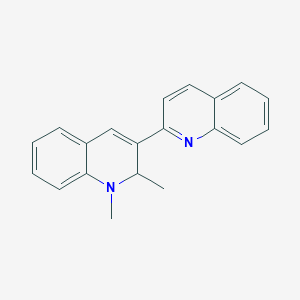
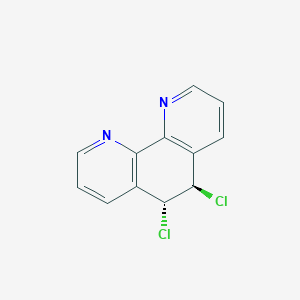
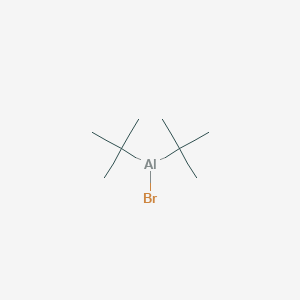

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
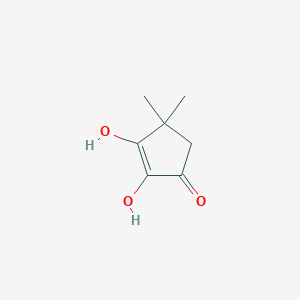
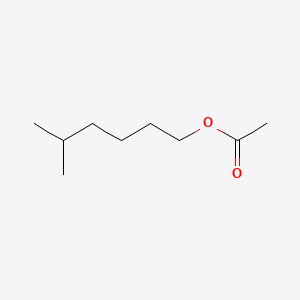
![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
